4-(diethylamino)-3-nitro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(diethylamino)-3-nitro-2H-chromen-2-one is a synthetic derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The 4-diethylamino-3-nitro derivative of coumarin is particularly interesting due to its unique chemical structure and properties, which make it useful in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives, including 4-diethylamino-3-nitro-coumarin, typically involves several key reactions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . For the specific synthesis of 4-diethylamino-3-nitro-coumarin, the following steps are generally involved:
Nitration: Introduction of the nitro group into the coumarin structure.
Alkylation: Introduction of the diethylamino group at the 4-position.
Industrial Production Methods
Industrial production of coumarin derivatives often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of homogeneous and heterogeneous catalysts, such as sulfuric acid, trifluoroacetic acid, and zeolites, is common in these processes .
Chemical Reactions Analysis
Types of Reactions
4-(diethylamino)-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-diethylamino-3-aminocoumarin .
Scientific Research Applications
4-(diethylamino)-3-nitro-2H-chromen-2-one, has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: Employed in the study of enzyme activities and cellular processes.
Industry: Utilized in the production of dyes, optical brighteners, and laser dyes.
Mechanism of Action
The mechanism of action of coumarin, 4-diethylamino-3-nitro-, involves its interaction with various molecular targets. The compound’s fluorescence properties make it useful in imaging and detection applications. It can bind to specific proteins and enzymes, altering their activity and providing insights into their function . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Diethylamino-4-methylcoumarin: Another coumarin derivative with similar fluorescence properties.
3-Aminocoumarin: Known for its biological activities and used in medicinal chemistry.
Coumarin-3-carboxylic acid: Utilized in various chemical reactions and industrial applications.
Uniqueness
4-(diethylamino)-3-nitro-2H-chromen-2-one, stands out due to its unique combination of a diethylamino group and a nitro group, which confer distinct chemical and biological properties. Its strong fluorescence and ability to undergo various chemical reactions make it a versatile compound in research and industry .
Properties
CAS No. |
50527-31-6 |
---|---|
Molecular Formula |
C13H14N2O4 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
4-(diethylamino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C13H14N2O4/c1-3-14(4-2)11-9-7-5-6-8-10(9)19-13(16)12(11)15(17)18/h5-8H,3-4H2,1-2H3 |
InChI Key |
ZFKKSGSQPHNBNR-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Canonical SMILES |
CCN(CC)C1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
50527-31-6 | |
solubility |
39.3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.